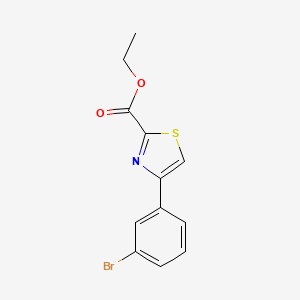

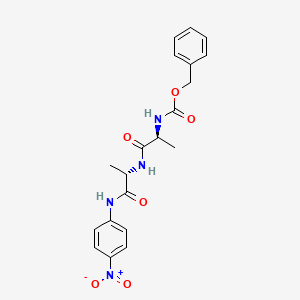

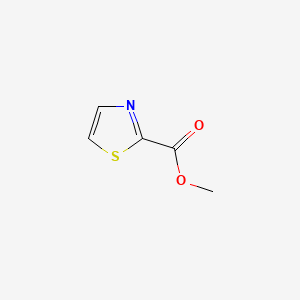

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula for Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, and more. The available resources do not provide specific physical and chemical properties for Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate .Applications De Recherche Scientifique

Synthetic Applications in Cyclization Reactions

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate and related compounds have been utilized as building blocks in radical cyclization reactions onto azoles, enabling the synthesis of tri- and tetra-cyclic heterocycles. These cyclizations yield new 6-membered rings attached to azoles, demonstrating the potential of aryl radical intermediates in constructing complex molecular frameworks. This methodology opens avenues for the synthesis of diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Allin et al., 2005).

Role in Synthesis of Thiazole Derivatives

The compound has been pivotal in the synthesis of various thiazole derivatives, showcasing its versatility in organic synthesis. The conversion of ethyl 2-amino-thiazole-4-carboxylate into ethyl 2-bromothiazole-4-carboxylate and further reactions highlight the chemical transformations possible with thiazole carboxylates. These synthetic pathways contribute to the exploration of thiazole chemistry, enriching the toolkit for constructing molecules with potential biological activity (Zhou Zhuo-qiang, 2009).

Anticancer and Immunomodulatory Activities

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate derivatives have been investigated for their immunomodulatory and anticancer activities. Notably, some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives exhibited significant inhibitors of LPS-stimulated NO generation, indicating potential for immunomodulatory applications. Additionally, certain derivatives showed strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, underlining their potential as anticancer agents (Abdel‐Aziz et al., 2009).

Spectroscopic and Structural Characterizations

The compound and its derivatives have been characterized through various spectroscopic techniques, including SC-XRD, to elucidate their molecular and crystal structures. Such studies provide insights into the molecular geometry, electronic properties, and potential applications of these compounds in technological fields, such as nonlinear optical (NLO) materials. The detailed characterizations contribute to understanding the structure-property relationships, guiding the design of novel materials with desired functionalities (Haroon et al., 2019).

Antiprofilerative Screening

Thiazole compounds derived from ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate have undergone antiproliferative screening, revealing activity against breast cancer cells MCF7. This highlights the potential of thiazole derivatives in developing anticancer therapies. The synthetic pathways leading to these compounds and their biological screenings pave the way for discovering new therapeutic agents (Sonar et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

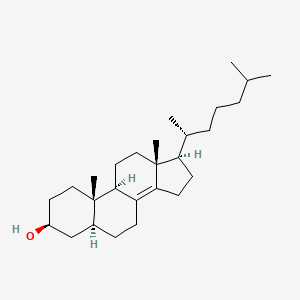

IUPAC Name |

ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWDLNQDIXUKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429067 |

Source

|

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

CAS RN |

871673-11-9 |

Source

|

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)

![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)

![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)